Isomallotochromanol Isomallotochromanol Isomallotochromanol is a natural product found in Lotus corniculatus, Lotus japonicus, and Mallotus japonicus with data available.
Brand Name: Vulcanchem
CAS No.: 126026-32-2
VCID: VC21221084
InChI: InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)19(29)12(22(9)32-6)7-13-20(30)17(11(3)26)21(31)14-8-15(27)24(4,5)33-23(13)14/h15,27-31H,7-8H2,1-6H3
SMILES: CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O
Molecular Formula: C24H28O9
Molecular Weight: 460.5 g/mol

Isomallotochromanol

CAS No.: 126026-32-2

Cat. No.: VC21221084

Molecular Formula: C24H28O9

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

Isomallotochromanol - 126026-32-2

Specification

CAS No. 126026-32-2
Molecular Formula C24H28O9
Molecular Weight 460.5 g/mol
IUPAC Name 1-[3-[(6-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone
Standard InChI InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)19(29)12(22(9)32-6)7-13-20(30)17(11(3)26)21(31)14-8-15(27)24(4,5)33-23(13)14/h15,27-31H,7-8H2,1-6H3
Standard InChI Key XBXKUYYCBXJGEN-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O
Canonical SMILES CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CC(C(O3)(C)C)O)O)C(=O)C)O

Introduction

Source and Isolation

Natural Source

Isomallotochromanol has been isolated from the pericarps (fruit coverings) of Mallotus japonicus, a plant belonging to the Euphorbiaceae family . Mallotus species have been known for their medicinal properties in traditional Asian medicine systems, making the isolation of novel compounds from these plants particularly significant for pharmacological research.

Isolation Procedure

The isolation of isomallotochromanol was achieved through bioassay-guided fractionation of the cytotoxic fraction of Mallotus japonicus pericarps . This methodical approach involved:

  • Initial extraction of the pericarps

  • Sequential fractionation focusing on cytotoxic properties

  • Purification techniques including column chromatography and preparative HPLC

  • Structure elucidation using spectroscopic methods

The isolation process revealed isomallotochromanol (designated as compound 2 in the original research) alongside isomallotolerin (compound 1) . This discovery occurred in the context of ongoing studies on cytotoxic constituents in Mallotus japonicus, as indicated by the "IV" designation in the research title, suggesting it was part of a series of investigations.

Chemical Classification and Structure

Phloroglucinol Derivative Classification

Isomallotochromanol is classified as a phloroglucinol derivative, which represents an important class of natural products with diverse biological activities . Phloroglucinol derivatives are characterized by a 1,3,5-trihydroxybenzene core structure with varying substituents that determine their specific properties and activities.

Analytical Characterization

Mass Spectrometric Analysis

Advanced analytical techniques, particularly mass spectrometry, have been crucial for the characterization of isomallotochromanol. Based on related compound analyses, phloroglucinol derivatives are typically characterized using both positive and negative ionization modes in LC-MS/MS studies .

The structural elucidation of phloroglucinol derivatives similar to isomallotochromanol typically involves:

  • Determination of molecular formula through high-resolution mass spectrometry

  • Analysis of fragmentation patterns to identify structural components

  • Comparison with known phloroglucinol derivatives to establish structural relationships

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR)

  • Infrared (IR) spectroscopy

  • Ultraviolet-visible (UV-Vis) spectroscopy

  • Circular dichroism (CD) for stereochemical analysis when applicable

Related Compounds

Isomallotolerin

Isomallotolerin was isolated alongside isomallotochromanol from the same plant source and represents a closely related phloroglucinol derivative . Research indicates that isomallotolerin (and its isomers) eluted at retention times of 11.97 and 13.31 minutes during chromatographic analysis .

Mass spectrometric data for isomallotolerin showed:

  • Chemical formula: C₂₆H₃₂O₉

  • Sodium adduct at m/z 511.1989 [M + Na]⁺

  • Protonated molecular ion peak at m/z 489.2154 [M + H]⁺

  • Fragmentation ions at m/z 470, 417, 259, 237, and 209

This related compound provides context for understanding the structural features and analytical characteristics likely shared by isomallotochromanol.

Other Phloroglucinol Derivatives from Mallotus Species

The genus Mallotus has yielded numerous bioactive phloroglucinol derivatives with diverse structural features and biological activities. These compounds often share common structural elements while exhibiting unique substitution patterns that influence their specific properties and activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator